molecular formula C20H27NO B15160009 Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- CAS No. 808740-86-5

Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-

Cat. No.: B15160009
CAS No.: 808740-86-5
M. Wt: 297.4 g/mol
InChI Key: VQRPADSPKGLSLI-UHFFFAOYSA-N
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Description

Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group attached to a propyl chain, which is further substituted with an ethyl group and a phenylpropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- can be achieved through a multi-step process involving the following key steps:

    Formation of the Phenylpropylamine Intermediate: This step involves the reaction of phenylpropyl bromide with ethylamine under basic conditions to form the phenylpropylamine intermediate.

    Alkylation of Phenol: The phenylpropylamine intermediate is then reacted with 3-bromopropyl phenol in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the phenylpropylamino group.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitrated, halogenated, or sulfonated phenolic compounds.

Scientific Research Applications

Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, leading to various biological effects. The ethyl and phenylpropylamino groups contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- can be compared with other similar compounds, such as:

    Phenol, [3-[ethyl(3-phenylpropyl)amino]ethyl]-: Similar structure but with an ethyl chain instead of a propyl chain.

    Phenol, [3-[methyl(3-phenylpropyl)amino]propyl]-: Similar structure but with a methyl group instead of an ethyl group.

    Phenol, [3-[ethyl(2-phenylethyl)amino]propyl]-: Similar structure but with a phenylethyl group instead of a phenylpropyl group.

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity.

Properties

CAS No.

808740-86-5

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

2-[3-[ethyl(3-phenylpropyl)amino]propyl]phenol

InChI

InChI=1S/C20H27NO/c1-2-21(16-8-12-18-10-4-3-5-11-18)17-9-14-19-13-6-7-15-20(19)22/h3-7,10-11,13,15,22H,2,8-9,12,14,16-17H2,1H3

InChI Key

VQRPADSPKGLSLI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2O

Origin of Product

United States

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